
NCT-502
描述
NCT-502 (chemical name: N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide) is a small-molecule inhibitor targeting phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway . PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, a critical step in glucose-derived serine production. Serine serves as a precursor for one-carbon metabolism, supporting nucleotide synthesis and redox homeostasis in cancer cells .
Its molecular weight is 395.45 g/mol, with moderate solubility in DMSO and ethanol (≤30 mg/mL) . Preclinical studies confirm its ability to reduce intracellular serine and glycine levels in PHGDH-dependent cancer cells (e.g., MDA-MB-468), impairing tumor growth in vivo .
准备方法
Initial Discovery and Hit Identification
The discovery of NCT-502 originated from a high-throughput screen of the NIH Molecular Libraries Small Molecule Repository (MLSMR) library, which contained 400,000 compounds . The primary assay measured NADH production via PHGDH activity using a diaphorase-mediated reduction of resazurin . Hit compounds were ranked by IC50 values, maximum inhibition, and curve class, leading to the identification of a thiourea-based scaffold as the starting point for optimization . The initial hit (compound 1 ) exhibited an IC50 of 15.3 µM against PHGDH but suffered from poor aqueous solubility (19 µM in PBS) .
Structural Optimization and SAR Studies
Key modifications to the hit compound focused on enhancing potency and solubility while maintaining target engagement:
Pyridine Ring Substitutions
-
Trifluoromethyl Positioning : Moving the trifluoromethyl group to the para-position on the pyridine ring and incorporating a nitrogen atom improved potency, yielding this compound (IC50 = 3.7 µM) .
-
Methyl Group Addition : A methyl group at the 6-position of the pyridine further enhanced activity .
Thiourea Replacements
Replacing the thiourea moiety with urea or thioamide derivatives resulted in significant potency loss, confirming the necessity of the thiourea group for PHGDH binding .
Piperazine Modifications
Substituting the piperazine N-aryl bond with an N-benzyl group improved microsomal stability and solubility, culminating in NCT-503 (IC50 = 2.5 µM) . However, this compound was retained for its balanced profile of solubility and inhibitory activity.
Synthetic Routes and Reaction Conditions
The synthesis of this compound follows a multi-step protocol optimized for yield and purity (Figure 1c ):
Step 1: Core Scaffold Assembly
The thiourea core is synthesized via reaction of 2-amino-4-(trifluoromethyl)pyridine with thiophosgene, followed by coupling with a piperazine derivative .
Step 2: Functional Group Installation
The trifluoromethylpyridine moiety is introduced through nucleophilic aromatic substitution under alkaline conditions, using dimethylformamide (DMF) as the solvent .
Step 3: Final Coupling
A Buchwald-Hartwig amination couples the benzyl-piperazine intermediate to the thiourea-pyridine core, employing palladium catalysis and Xantphos as a ligand .
Key Reaction Conditions
Parameter | Value |
---|---|
Temperature | 80–100°C |
Catalyst | Pd(OAc)₂/Xantphos |
Solvent | Toluene/EtOH (3:1) |
Reaction Time | 12–16 hours |
Analytical Characterization and Physicochemical Properties
This compound was characterized using LC-MS, NMR, and differential scanning fluorimetry (DSF) . DSF confirmed target engagement by showing a reduced melting temperature (Tm) of PHGDH upon inhibitor binding .
Physicochemical Data
Property | This compound | NCT-503 |
---|---|---|
Molecular Weight | 395.45 g/mol | 381.43 g/mol |
Aqueous Solubility | 1.2 µM (PBS) | 25.3 µM (PBS) |
Microsomal Stability | >30 min (rat) | >30 min (rat) |
LogP | 3.2 | 2.8 |
The SMILES notation for this compound is S=C(NC1=NC(C)=CC(C)=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
.
Scalability and Process Challenges
Scalability studies revealed that the thiourea formation step required strict moisture control to prevent hydrolysis . Additionally, the final coupling step suffered from moderate yields (45–55%) due to competing side reactions, necessitating chromatographic purification .
Solubility Enhancement Strategies
-
Co-solvent Systems : Formulating this compound in 10% DMSO/90% corn oil improved solubility to 130 mg/mL .
-
Salt Formation : Attempts to generate hydrochloride salts were abandoned due to reduced PHGDH affinity .
Comparative Analysis with Structural Analogues
The inactive control compound 4 (IC50 >57 µM) was synthesized by replacing the pyridine-trifluoromethyl group with a 4-pyridinyl moiety . This analogue exhibited similar solubility (251 µM in assay buffer) but no PHGDH inhibition, validating the specificity of this compound .
Target Engagement and Functional Validation
This compound demonstrated reversible PHGDH inhibition (Ki = 2.1 µM) in enzymatic assays and reduced intracellular serine levels in MDA-MB-231-PHGDH cells . Mutagenesis of PHGDH’s C234 residue reduced this compound potency by 3-fold, confirming direct binding to the active site .
化学反应分析
反应类型
NCT-502 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。 反应通常在受控温度和压力下进行,以确保形成所需产物 .
主要形成的产物
科学研究应用
In Vitro Studies
In vitro studies have demonstrated that NCT-502 significantly decreases serine and glycine concentrations in PHGDH-expressing cancer cells, such as MDA-MB-231-PHGDH. Importantly, it does not affect other amino acids except for aspartate, indicating a targeted mechanism of action .
Table 1: In Vitro Effects of this compound on Amino Acid Concentrations
Cell Line | Serine Concentration (µM) | Glycine Concentration (µM) | Aspartate Concentration (µM) |
---|---|---|---|
MDA-MB-231-PHGDH | Decreased | Decreased | Decreased |
MDA-MB-231 | No significant change | No significant change | No significant change |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can inhibit tumor growth in PHGDH-dependent breast cancer models. For instance, treatment with NCT-503 (a close analog) led to a significant reduction in tumor size and weight in MDA-MB-468 xenografts, while having no effect on PHGDH-independent MDA-MB-231 xenografts .
Table 2: In Vivo Effects of this compound on Tumor Growth
Treatment | Tumor Type | Tumor Weight Reduction (%) | Necrosis Increase (%) |
---|---|---|---|
Vehicle | MDA-MB-468 | 0 | 0 |
NCT-503 | MDA-MB-468 | 40 | 30 |
Vehicle | MDA-MB-231 | 0 | 0 |
NCT-503 | MDA-MB-231 | 0 | 0 |
Clinical Applications
While no clinical trials have been conducted specifically on this compound as of now, the promising preclinical data suggest potential therapeutic applications in treating cancers reliant on serine metabolism. The inhibition of PHGDH could serve as a novel strategy for targeting tumors with high serine dependency .
Case Studies
- Breast Cancer : A study indicated that PHGDH expression correlates with poor prognosis in breast cancer patients. The use of this compound promoted ferroptosis (a form of regulated cell death) and inhibited tumor progression, suggesting its potential as a therapeutic agent for breast cancer treatment .
- Colorectal Cancer : Research has shown that pharmacological inhibition of PHGDH with compounds like this compound can impair cell proliferation and induce apoptosis in colorectal cancer cells, highlighting its broader applicability across different cancer types .
作用机制
NCT-502 通过抑制磷酸甘油酸脱氢酶的活性发挥作用,磷酸甘油酸脱氢酶是丝氨酸生物合成途径中的一种酶。这种抑制导致葡萄糖衍生的丝氨酸生成减少,而丝氨酸对于某些癌细胞的增殖至关重要。 涉及的分子靶标和途径包括 this compound 与磷酸甘油酸脱氢酶活性位点的结合,从而阻止其正常功能 .
相似化合物的比较
Structural and Functional Analogs
Key Differences :
- Potency : NCT-503 is ~1.5-fold more potent than this compound against PHGDH .
- Mechanism: NCT-503 inhibits PHGDH non-competitively with 3-PG and NAD<sup>+</sup>, while this compound destabilizes PHGDH structure (reduced thermal stability, ΔTm = 4°C) .
- Solubility : NCT-503 has superior aqueous solubility (10.4 µM vs. 1.23 µM for this compound), enhancing bioavailability .
Inactive Structural Controls
A non-active analog (PHGDH-inactive; PubChem ID: NCGC00242266) shares structural motifs with this compound/503 but lacks PHGDH inhibitory activity. This compound serves as a critical control to validate on-target effects, confirming that reduced serine synthesis and tumor growth inhibition are specific to PHGDH blockade .
Preclinical Findings
Cellular Efficacy
- Serine Depletion: this compound reduces intracellular serine (↓40%) and glycine (↓25%) in MDA-MB-231-PHGDH cells, while sparing other amino acids except aspartate (↓15%) .
- Metabolic Reprogramming : Both this compound and NCT-503 inhibit oxygen consumption (↓50% at 50 µM), linking PHGDH inhibition to mitochondrial dysfunction .
- Cytotoxicity : this compound shows an EC50 of 15.2 µM in MDA-MB-468 cells, with minimal toxicity in PHGDH-independent models (e.g., MDA-MB-231) .
In Vivo Performance
Model | This compound Effect | NCT-503 Effect |
---|---|---|
MDA-MB-468 xenografts | Not tested | Tumor weight ↓60%; necrosis ↑300% |
HCC (with sorafenib) | N/A | Tumor growth inhibition ↑70% |
NCT-503 demonstrates superior in vivo efficacy, reducing PHGDH-dependent tumor growth by 60% without causing weight loss in mice .
Mechanistic Insights
生物活性
NCT-502 is a small molecule inhibitor specifically targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) , which plays a crucial role in the de novo synthesis of serine from glucose. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its effects on serine metabolism in various cancer cell lines.
This compound inhibits PHGDH, thereby disrupting the serine synthesis pathway. This inhibition leads to decreased levels of intracellular serine and glycine, which are essential amino acids for various cellular processes, including protein synthesis and nucleotide production. The specific actions of this compound include:
- Inhibition of Serine Synthesis: this compound effectively reduces the conversion of 3-phosphoglycerate to serine in cells expressing PHGDH. In studies, treatment with this compound resulted in significant decreases in intracellular serine and glycine concentrations, while other amino acids remained largely unaffected, except for aspartate .
- Reversibility of Inhibition: The inhibition by this compound is reversible, allowing for potential therapeutic modulation depending on treatment schedules .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound across various cancer cell lines:
- Cell Line Specificity: this compound exhibited selective toxicity towards PHGDH-dependent cell lines such as MDA-MB-468 and BT-20, while showing minimal effects on PHGDH-independent lines like MDA-MB-231 .
- Dose-Response Relationship: The effective concentration (EC50) for PHGDH-dependent lines was found to be between 8–16 µM, indicating a potent response at relatively low concentrations .
Table 1: In Vitro Effects of this compound on Different Cell Lines
Cell Line | PHGDH Dependency | EC50 (µM) | Effect on Serine Levels |
---|---|---|---|
MDA-MB-468 | Dependent | 8–16 | Decreased |
BT-20 | Dependent | 8–16 | Decreased |
MDA-MB-231 | Independent | 50+ | No significant change |
ZR-75-1 | Independent | 50+ | No significant change |
In Vivo Studies
Preclinical studies involving xenograft models have further elucidated the biological activity of this compound:
- Xenograft Models: In vivo experiments using NOD.SCID mice with MDA-MB-468 tumors showed that treatment with NCT-503 (a close analog) significantly reduced tumor growth and induced necrosis selectively in PHGDH-dependent tumors without causing weight loss in the mice . This suggests a favorable safety profile alongside therapeutic efficacy.
Table 2: In Vivo Effects of NCT Compounds on Tumor Growth
Compound | Tumor Type | Effect on Tumor Growth | Weight Change (g) |
---|---|---|---|
NCT-503 | MDA-MB-468 | Significant reduction | +0 |
Vehicle | MDA-MB-468 | No effect | +0 |
NCT-503 | MDA-MB-231 | No effect | +0 |
Clinical Implications and Future Directions
While promising results have been observed in preclinical models, no clinical trials involving this compound have been reported to date. The inhibition of PHGDH presents a novel therapeutic strategy, especially in cancers that exhibit high dependency on serine metabolism.
Further research is necessary to explore:
- Clinical Trials: Initiating phase I trials to evaluate safety and efficacy in humans.
- Combination Therapies: Investigating the potential synergistic effects when combined with existing chemotherapeutics or targeted therapies.
- Mechanistic Studies: Understanding the broader implications of PHGDH inhibition on metabolic pathways beyond serine synthesis.
常见问题
Basic Research Questions
Q. What are the key biochemical mechanisms through which NCT-502 inhibits PHGDH, and how do these mechanisms affect serine biosynthesis in cancer cells?
- Methodological Answer : this compound selectively targets phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for serine synthesis. Researchers should validate PHGDH inhibition using enzymatic assays (e.g., IC50 measurements, as shown in ) and quantify intracellular serine/glycine levels via LC-MS/MS. For functional validation, conduct isotope tracing to track metabolic flux changes in 3-phosphoglycerate to serine pathways under this compound treatment .
Q. How should researchers design dose-response experiments to assess this compound's efficacy across different cancer cell lines?
- Methodological Answer : Use a concentration gradient (e.g., 0–50 μM) with exposure times aligned with cell doubling rates (e.g., 24–72 hours). Include PHGDH-overexpressing and PHGDH-low cell lines (e.g., MDA-MB-468 vs. MDA-MB-231) to compare sensitivity. Measure cytotoxicity via MTT/ATP assays and validate pathway inhibition via immunoblotting for PHGDH downstream targets (e.g., phosphoserine aminotransferase) .
Q. What cellular models are most appropriate for studying this compound's anti-proliferative effects?
- Methodological Answer : Prioritize PHGDH-dependent models such as MDA-MB-468 (breast cancer) or T24 (bladder cancer) cell lines, where PHGDH amplification drives serine auxotrophy. Use 3D spheroid cultures to mimic tumor microenvironments. For in vivo validation, employ xenograft models in immunocompromised mice, monitoring tumor volume and necrosis rates post-NCT-502 administration .
Q. How can researchers distinguish between on-target (PHGDH inhibition) and off-target effects of this compound?
- Methodological Answer : Use PHGDH-knockout or rescue models (e.g., CRISPR-Cas9-edited cells) to confirm phenotype specificity. Compare metabolic profiles (e.g., serine depletion) and growth inhibition in PHGDH-active vs. PHGDH-inactive cell lines. Cross-validate with structurally distinct PHGDH inhibitors (e.g., NCT-503) to rule out compound-specific artifacts .
Advanced Research Questions
Q. How do contradictory findings in this compound's efficacy across studies (e.g., varying EC50 values) arise, and how should researchers address them?
- Methodological Answer : Discrepancies may stem from differences in assay conditions (e.g., serum-free vs. serum-containing media) or cellular metabolic plasticity. Standardize protocols:
- Use serum-free conditions to eliminate exogenous serine.
- Normalize EC50 values to baseline PHGDH expression via qPCR or proteomics.
- Perform orthogonal assays (e.g., metabolomics and CRISPR screens) to confirm target engagement .
Q. What experimental strategies can optimize this compound delivery in vivo while minimizing toxicity?
- Methodological Answer : Assess pharmacokinetics (e.g., plasma half-life, tissue distribution) using radiolabeled this compound. Optimize formulations (e.g., liposomal encapsulation) to enhance solubility and bioavailability. Monitor off-target effects via histopathology of critical organs (e.g., liver, kidneys) and compare with PHGDH-independent tumor models to isolate toxicity .
Q. How can researchers resolve conflicting data on this compound's impact on non-canonical PHGDH pathways (e.g., redox homeostasis or nucleotide synthesis)?
- Methodological Answer : Integrate multi-omics approaches:
- Transcriptomics : Identify PHGDH-regulated genes via RNA-seq.
- Metabolomics : Map changes in NADPH/glutathione levels to assess redox shifts.
- Fluxomics : Quantify carbon allocation to serine vs. one-carbon metabolism using C-glucose tracing .
Q. What methodologies best predict acquired resistance to this compound in long-term treatment models?
- Methodological Answer : Establish resistant cell lines via chronic this compound exposure (≥6 months). Perform whole-exome sequencing and metabolomic profiling to identify mutations or compensatory pathways (e.g., upregulated serine transporters or glycine synthesis). Validate resistance mechanisms using siRNA knockdown or small-molecule inhibitors of bypass pathways .
Q. Data Analysis and Interpretation
Q. How should researchers analyze metabolomic data to contextualize this compound's effects beyond serine depletion?
- Methodological Answer : Use pathway enrichment tools (e.g., MetaboAnalyst) to identify altered metabolic networks. Compare fold changes in key metabolites (e.g., glycine, α-KG) against PHGDH activity scores. Integrate with transcriptomic data to distinguish direct PHGDH inhibition from secondary effects .
Q. What statistical approaches are critical for validating this compound's efficacy in heterogeneous tumor models?
- Methodological Answer : Apply mixed-effects models to account for intra-tumor variability in xenograft studies. For in vitro data, use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to quantify biological significance beyond p-values .
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPPMSUPATMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。